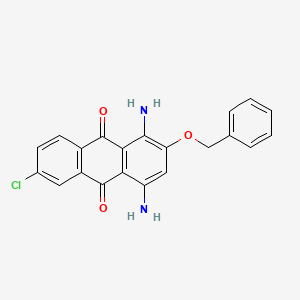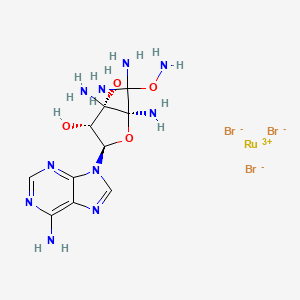
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide is a coordination complex that features ruthenium in the +3 oxidation state
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide typically involves the reaction of ruthenium trichloride with adenosine and ammonia in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme can be represented as follows:
RuCl3+Adenosine+NH3+Br−→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species .
科学研究应用
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties and ability to target specific cellular pathways.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用机制
The mechanism of action of Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with nucleophilic sites on biomolecules, leading to the formation of stable adducts. These interactions can disrupt cellular processes and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- Ruthenium(3+), (adenosine)pentaammine-, tribromide
- Ruthenium(3+), (guanosine)pentaammine-, tribromide
- Ruthenium(3+), (cytidine)pentaammine-, tribromide
Uniqueness
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide is unique due to its specific coordination with adenosine, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in biological systems .
属性
分子式 |
C10H18Br3N10O4Ru |
|---|---|
分子量 |
683.1 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-2,3-diamino-5-(6-aminopurin-9-yl)-2-[diamino(aminooxy)methyl]oxolane-3,4-diol;ruthenium(3+);tribromide |
InChI |
InChI=1S/C10H18N10O4.3BrH.Ru/c11-5-3-6(18-1-17-5)20(2-19-3)7-4(21)8(12,22)9(13,23-7)10(14,15)24-16;;;;/h1-2,4,7,21-22H,12-16H2,(H2,11,17,18);3*1H;/q;;;;+3/p-3/t4-,7+,8-,9-;;;;/m0..../s1 |
InChI 键 |
PABJXALBLXQZGL-JDZSDGQSSA-K |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@]([C@](O3)(C(N)(N)ON)N)(N)O)O)N.[Br-].[Br-].[Br-].[Ru+3] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(C(N)(N)ON)N)(N)O)O)N.[Br-].[Br-].[Br-].[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
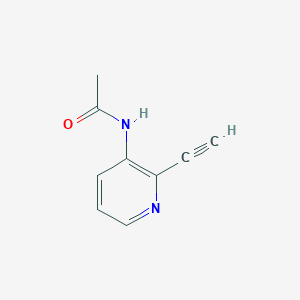
![ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
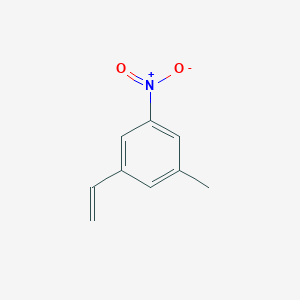
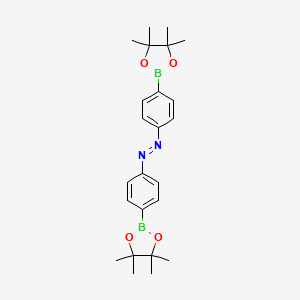
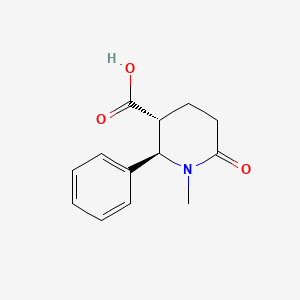
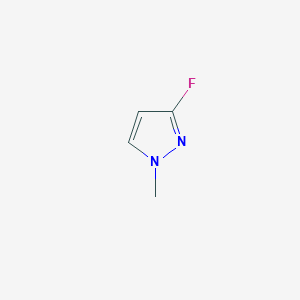
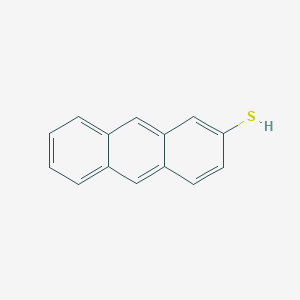
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B13134455.png)
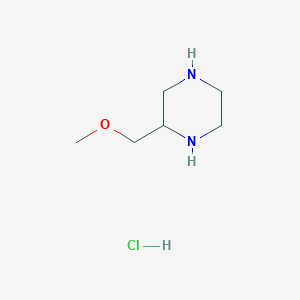
![6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13134477.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13134478.png)
![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)
